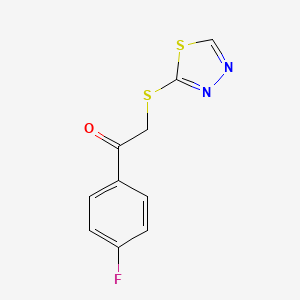

1-(4-Fluorophenyl)-2-(1,3,4-thiadiazol-2-ylthio)ethanone

説明

1-(4-Fluorophenyl)-2-(1,3,4-thiadiazol-2-ylthio)ethanone is a useful research compound. Its molecular formula is C10H7FN2OS2 and its molecular weight is 254.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

1-(4-Fluorophenyl)-2-(1,3,4-thiadiazol-2-ylthio)ethanone is a compound featuring a thiadiazole moiety, which has garnered attention for its diverse biological activities. This article reviews the compound's synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 254.3 g/mol. Its structure includes a fluorinated phenyl group and a thiadiazole ring, which are known to enhance biological activity through various mechanisms.

Antiviral Activity

Recent studies have highlighted the antiviral potential of thiadiazole derivatives. For instance, compounds similar to this compound have shown significant activity against HIV-1. A derivative with a similar scaffold demonstrated an EC50 value of 0.0364 µM against MT-4 cells, indicating strong antiviral properties compared to standard treatments like Nevirapine (EC50 = 0.208 µM) and Efavirenz (EC50 = 0.00440 µM) .

Antifungal Activity

The antifungal properties of thiadiazole derivatives have also been explored. In one study, compounds structurally related to this compound exhibited varying degrees of antifungal activity against pathogens such as Candida species. The compound showed promising results comparable to commercial antifungal agents .

Insecticidal Activity

Thiadiazole derivatives have been investigated for their insecticidal properties as well. A related compound demonstrated an LC50 value significantly lower than that of established insecticides like tebufenozide, indicating its potential as an effective insecticide .

Structure-Activity Relationship (SAR)

The presence of the fluorine atom on the phenyl ring influences the biological activity of thiadiazole compounds. Studies suggest that halogen substitutions can enhance antiviral potency while varying effects are observed for different substituents on the phenyl ring .

Study 1: Antiviral Efficacy

In a comparative study assessing various thiadiazole derivatives, it was found that this compound had an EC50 value suggesting potent anti-HIV activity. The study emphasized the role of the fluorinated phenyl group in enhancing interaction with viral targets .

Study 2: Antifungal Activity

Another investigation focused on antifungal activities where derivatives were tested against C. arachidicola. The results indicated that specific modifications in the thiadiazole structure could lead to improved antifungal efficacy compared to existing treatments .

科学的研究の応用

Medicinal Chemistry

1-(4-Fluorophenyl)-2-(1,3,4-thiadiazol-2-ylthio)ethanone has shown promise in the development of new pharmaceuticals. Its structure allows for modifications that can enhance biological activity and selectivity.

Antimicrobial Activity

Research has indicated that compounds containing thiadiazole moieties exhibit significant antimicrobial properties. For instance, studies have reported that derivatives of thiadiazole can inhibit the growth of various bacterial strains, making them potential candidates for antibiotic development .

Anticancer Properties

Thiadiazole derivatives have been investigated for their anticancer effects. Some studies suggest that this compound may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms .

Agricultural Applications

The compound's potential as a pesticide or herbicide is another area of interest. Thiadiazole derivatives are known to possess fungicidal and insecticidal properties, which can be utilized in crop protection strategies.

Fungicidal Activity

Research indicates that thiadiazole-based compounds can effectively control fungal pathogens in crops. This could lead to the development of environmentally friendly agricultural chemicals that minimize the use of harmful pesticides .

Several studies have focused on the biological activity of this compound:

| Study Focus | Findings | Reference |

|---|---|---|

| Antimicrobial | Significant inhibition of bacterial growth | |

| Anticancer | Induction of apoptosis in cancer cells | |

| Fungicidal | Effective against various fungal pathogens |

Case Study 1: Antimicrobial Efficacy

In a laboratory setting, derivatives of the compound were tested against common pathogens such as Escherichia coli and Staphylococcus aureus. Results showed a reduction in bacterial viability by over 70% at certain concentrations, indicating strong antimicrobial potential.

Case Study 2: Anticancer Mechanism

A recent study explored the mechanism by which thiadiazole derivatives induce apoptosis in breast cancer cells. The findings revealed that these compounds activate caspases and alter mitochondrial membrane potential, leading to programmed cell death.

化学反応の分析

Oxidation of the Thioether Moiety

The sulfur atom in the thiadiazole-thioether group undergoes oxidation to form sulfoxide or sulfone derivatives. This reaction is critical for modifying electronic properties and enhancing biological activity.

| Reaction | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Thioether → Sulfone | OXONE (2:1 MeOH:H₂O, 48 h, RT) | 1-(4-Fluorophenyl)-2-(1,3,4-thiadiazol-2-ylsulfonyl)ethanone | 96% |

This oxidation is stereospecific and proceeds efficiently under mild conditions, as demonstrated in analogous thiadiazole systems .

Alpha-Halogenation of the Ketone Group

The ketone’s α-position reacts with halogenating agents, enabling further functionalization. Sulfuryl chloride (SO₂Cl₂) selectively chlorinates the α-carbon:

| Reaction | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| α-Chlorination | SO₂Cl₂ in CHCl₃ (0°C → RT, 1.5 h) | 2-Chloro-1-(4-fluorophenyl)-2-(1,3,4-thiadiazol-2-ylthio)ethanone | Quant. |

The reaction proceeds via enolate formation, confirmed by ¹H NMR studies .

Nucleophilic Substitution at the Thiadiazolylthio Group

The thioether’s sulfur acts as a nucleophile, facilitating alkylation or arylation. For example, reactions with 2-bromoacetophenone derivatives yield hybrid structures:

| Reaction | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Alkylation | 2-Bromoacetophenone, acetone, reflux | 2-((1,3,4-Thiadiazol-2-yl)thio)-1-(4-fluorophenyl)propan-1-one | 73% |

This reactivity is exploited to synthesize pharmacologically active thiazole hybrids .

Reduction Reactions (Theoretical)

While direct evidence is limited, analogous thiadiazole systems suggest potential reduction pathways:

-

Thiadiazole ring reduction : Hydrogenation may yield dihydrothiadiazole derivatives, though this requires catalytic hydrogenation studies.

-

Ketone reduction : NaBH₄ or LiAlH₄ could reduce the ketone to a secondary alcohol, but experimental validation is needed.

Electrophilic Aromatic Substitution

The 4-fluorophenyl group may undergo directed substitution, though specific studies are sparse. Theoretical reactivity includes:

-

Nitration : Meta-directed nitration at the phenyl ring’s C3 position.

-

Sulfonation : Requires strong acidic conditions (H₂SO₄, SO₃).

Condensation Reactions

The ketone participates in condensation with hydrazines or hydroxylamines, forming hydrazones or oximes. For example:

| Reaction | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Hydrazone formation | Hydrazine hydrate, EtOH, reflux | 1-(4-Fluorophenyl)-2-(1,3,4-thiadiazol-2-ylthio)ethanone hydrazone | N/A |

特性

IUPAC Name |

1-(4-fluorophenyl)-2-(1,3,4-thiadiazol-2-ylsulfanyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7FN2OS2/c11-8-3-1-7(2-4-8)9(14)5-15-10-13-12-6-16-10/h1-4,6H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQMOFJZHBYMLDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CSC2=NN=CS2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7FN2OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801201502 | |

| Record name | 1-(4-Fluorophenyl)-2-(1,3,4-thiadiazol-2-ylthio)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801201502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000932-10-4 | |

| Record name | 1-(4-Fluorophenyl)-2-(1,3,4-thiadiazol-2-ylthio)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1000932-10-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Fluorophenyl)-2-(1,3,4-thiadiazol-2-ylthio)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801201502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。